molecular formula C11H21Cl3N4 B2932404 6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride CAS No. 2470439-50-8

6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride

Cat. No.: B2932404
CAS No.: 2470439-50-8
M. Wt: 315.67
InChI Key: GFGUFMYRCOUSTP-UHFFFAOYSA-N
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Description

6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine trihydrochloride is a nitrogen-containing heterocyclic compound characterized by a fused imidazo[1,2-a]pyridine core with a piperazine substituent at the 6-position. The trihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. This compound is synthesized via a multi-step route involving Boc protection, oxidation (e.g., oxone-mediated sulfone formation), and acidification to yield the final trihydrochloride salt . Its structural features position it as a candidate for central nervous system (CNS) drug development, given the prevalence of imidazo[1,2-a]pyridine derivatives in targeting neurotransmitter receptors .

Properties

IUPAC Name

6-piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.3ClH/c1-2-11-13-5-8-15(11)9-10(1)14-6-3-12-4-7-14;;;/h5,8,10,12H,1-4,6-7,9H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGUFMYRCOUSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2CC1N3CCNCC3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a heterocyclic compound. The piperazine ring is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride is used to study various biological processes, including enzyme inhibition and receptor binding. It can serve as a tool compound to investigate the interactions between small molecules and biological targets.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It may be used as a lead compound for the design of new therapeutic agents targeting specific diseases.

Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and catalysts.

Mechanism of Action

The mechanism by which 6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related imidazo[1,2-a]pyridine derivatives based on substituent positions, salt forms, and pharmacological properties.

Compound Substituents Salt Form Key Features Reference
6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine trihydrochloride Piperazine at 6-position Trihydrochloride High solubility; CNS-targeting potential
1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine Piperazinylmethyl at 3-position, methyl at 2-position Neutral Lower solubility; altered receptor affinity due to substituent position
6-Chloro-2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine hydrochloride Chloro at 6-position, piperazinylmethyl at 2-position Hydrochloride Reduced steric hindrance; potential for halogen-mediated interactions
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Nitrophenyl, cyano, ester groups Neutral High molecular weight (563.55 g/mol); limited CNS penetration due to polar groups
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol Hydroxyl at 6-position Neutral Increased hydrogen bonding; lower bioavailability

Pharmacological Activity

  • MCH1R Antagonism : Imidazo[1,2-a]pyridines with methyl substituents at the 3-position (e.g., derivatives from ) exhibit enhanced MCH1R binding affinity (IC₅₀ < 10 nM). In contrast, the piperazine substituent in the target compound may favor interactions with serotonin or dopamine receptors due to its basicity .
  • Brain Exposure : Piperazine-containing derivatives often demonstrate superior brain-to-plasma ratios compared to ester- or nitro-substituted analogues, as seen in rat pharmacokinetic studies .

Physicochemical Properties

  • Solubility : The trihydrochloride form significantly improves water solubility (>50 mg/mL) compared to neutral derivatives (e.g., 2d in , melting point 215–217°C, low solubility) .
  • Stability: Piperazine derivatives exhibit superior stability under physiological pH compared to nitro- or cyano-substituted compounds, which may undergo hydrolysis .

Biological Activity

6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;trihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on current research findings.

  • Molecular Formula : C12H16Cl3N5
  • Molecular Weight : 315.7 g/mol
  • CAS Number : 2470439-50-8

Synthesis

The synthesis of 6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves the reaction of piperazine with appropriate precursors under controlled conditions. The methodologies often include:

  • Condensation Reactions : Utilizing various aldehydes and ketones in the presence of catalysts.
  • Cyclization Techniques : Employing heating and solvent systems to promote ring formation.

Antidepressant Properties

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antidepressant effects. For instance, a related piperazine derivative demonstrated potent serotonin (5-HT) reuptake inhibition in vitro. The compound A20 was noted for its ability to stabilize serotonin levels in vivo and reduce immobility times in forced swimming tests (FST), suggesting potential applications in treating depression .

Antiparasitic Activity

Research has identified that certain piperazine derivatives possess activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted the identification of disubstituted piperazines that showed promising rates of kill against T. cruzi, although their metabolic stability was a concern . This points to the potential for developing new therapies for neglected tropical diseases.

The biological activity of 6-Piperazin-1-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is primarily attributed to its interaction with various molecular targets:

  • Serotonin Receptors : The compound may act as an antagonist or inhibitor at serotonin receptors, influencing mood regulation.
  • Enzymatic Inhibition : It has been suggested that this compound can inhibit specific kinases involved in cellular proliferation pathways.

Research Findings and Case Studies

StudyFindings
Study on Antidepressant Activity Showed potent inhibition of serotonin reuptake and reduced immobility in FST models.
Research on Antiparasitic Properties Identified derivatives with good potency against T. cruzi, highlighting their potential as new treatments for Chagas disease.
Mechanistic Study Discussed the interaction with molecular targets leading to modulation of biological pathways relevant to cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 6-piperazin-1-yl-tetrahydroimidazo[1,2-a]pyridine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : One-pot multi-step reactions are widely used for synthesizing imidazo[1,2-a]pyridine scaffolds. For example, a two-step protocol involving cyclocondensation followed by functionalization with piperazine derivatives can yield the target compound. Key parameters include solvent choice (e.g., methanol/water mixtures), temperature control (reflux at 80–100°C), and stoichiometric ratios of reactants (e.g., 1:2 molar ratio of imidazole precursor to piperazine) to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity compounds .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm hydrogen and carbon environments. For example, aromatic protons in the imidazo[1,2-a]pyridine core typically appear at δ 7.2–8.5 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas by matching experimental and calculated [M+H]+^+ or [M-Cl]+^+ values (e.g., ±0.001 Da tolerance) .
  • Infrared (IR) Spectroscopy : Identify key functional groups like C=N (1650–1600 cm1^{-1}) and NH stretches (3300–3200 cm1^{-1}) .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how are these evaluated?

  • Methodological Answer : These compounds are explored for anti-inflammatory, anticancer, and enzyme-modulating activities. For instance:

  • In vitro assays : Measure IC50_{50} values against COX-2 or PDE3 enzymes using fluorometric or colorimetric substrates .
  • In vivo models : Evaluate anti-inflammatory efficacy in murine paw edema models, monitoring cytokine levels (e.g., IL-6, TNF-α) via ELISA .

Advanced Research Questions

Q. How can low synthetic yields of 6-piperazin-1-yl derivatives be addressed, particularly in multi-step reactions?

  • Methodological Answer : Low yields (e.g., 55–67% in one-pot reactions) often arise from competing side reactions. Mitigation strategies include:

  • Catalyst optimization : Use Lewis acids (e.g., ZnCl2_2) or iodine catalysts to enhance cyclization efficiency .
  • Solvent engineering : Switch from polar aprotic (DMF) to protic solvents (MeOH/H2 _2O) to stabilize intermediates .
  • Real-time monitoring : Employ inline FTIR or LC-MS to track reaction progress and adjust parameters dynamically .

Q. How to resolve contradictions between spectroscopic data and expected molecular structures?

  • Methodological Answer : Discrepancies (e.g., unexpected 1H^1H NMR splitting) may indicate polymorphism or tautomerism.

  • X-ray crystallography : Resolve ambiguity by determining solid-state structures. For example, cyano-substituted imidazo[1,2-a]pyridines exhibit polymorph-dependent luminescence due to proton transfer in excited states .
  • Dynamic NMR : Probe temperature-dependent spectral changes to identify tautomeric equilibria .

Q. What advanced computational methods are used to predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with enzymes like PDE3. For example, imidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., -CF3_3) show enhanced binding to hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100-ns trajectories to assess stability of piperazine-kinase complexes .

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